molecular formula C12H11NO3 B8814355 (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

Cat. No.: B8814355
M. Wt: 217.22 g/mol
InChI Key: HRBVVSOFSLPAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is an organic compound with the molecular formula C12H11NO3. It is a derivative of cinnamic acid and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyano group, a hydroxyphenyl group, and an ethyl ester group.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7,14H,2H2,1H3

InChI Key

HRBVVSOFSLPAOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 4-hydroxybenzaldehyde in the presence of a base such as piperidine or sodium ethoxide. The reaction is usually conducted in an ethanol solvent at reflux temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxy group in the presence of a base.

Major Products Formed

    Oxidation: 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid derivatives.

    Reduction: Ethyl 2-amino-3-(4-hydroxyphenyl)prop-2-enoate.

    Substitution: Various ether or ester derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological targets. Additionally, the cyano group can act as an electron-withdrawing group, affecting the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate can be compared with other similar compounds, such as:

This compound is unique due to its hydroxyphenyl group, which imparts specific chemical reactivity and potential biological activities that are distinct from its analogs.

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